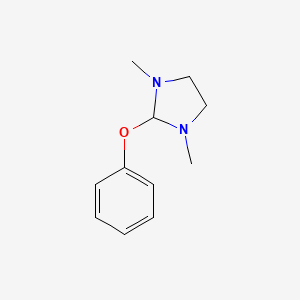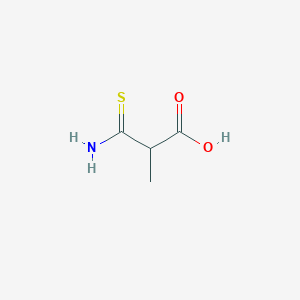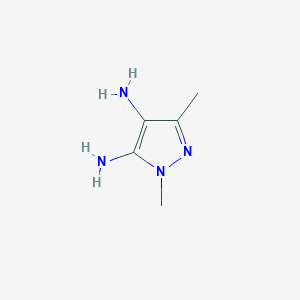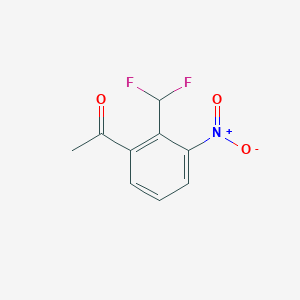
1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one is an organic compound that features a difluoromethyl group and a nitrophenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one typically involves the difluoromethylation of phenolic or aniline precursors. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) under nitrogen atmosphere . The reaction is carried out at elevated temperatures (around 120°C) for a few hours, followed by extraction and purification steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted difluoromethyl derivatives.
Applications De Recherche Scientifique
1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one
Uniqueness: 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one is unique due to the presence of both difluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group contributes to its reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C9H7F2NO3 |
|---|---|
Poids moléculaire |
215.15 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C9H7F2NO3/c1-5(13)6-3-2-4-7(12(14)15)8(6)9(10)11/h2-4,9H,1H3 |
Clé InChI |
OADZUCNCABXAQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


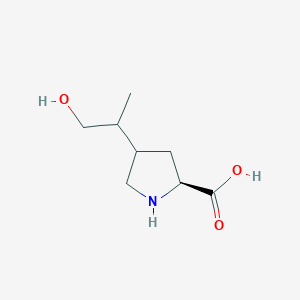


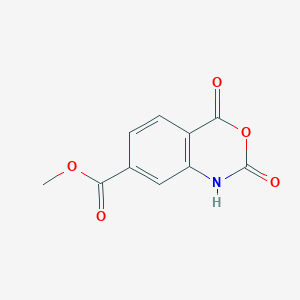
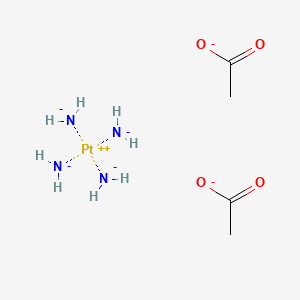

![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)
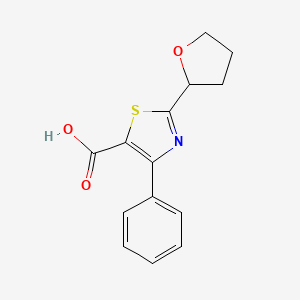
![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
